REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9](F)[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:14].[Na+].[Cl-].[Ca+2].[Cl-].Cl>O>[OH:14][C:9]1[C:8]([F:13])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[C:10]=1[F:11] |f:1.2,3.4.5|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
687 g
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 12 to 14.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
The solutionis continuously extracted with MTBE (methyl tert.-butyl ether) for 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is then distilled off
|
Type
|
CUSTOM
|
Details
|
The dry residue (44.6 g) is recrystallized at 145° C. from 1,2-dichlorobenzene
|
Reaction Time |
13.25 (± 1.25) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=C(C(=O)O)C=C1F)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |